(6Z)-5-imino-6-{4-[2-(3-methylphenoxy)ethoxy]benzylidene}-2-propyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one
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Overview
Description
(6Z)-5-Imino-6-({4-[2-(3-Methylphenoxy)ethoxy]phenyl}methylidene)-2-propyl-5H,6H,7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one is a complex organic compound with a unique structure that combines various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6Z)-5-Imino-6-({4-[2-(3-Methylphenoxy)ethoxy]phenyl}methylidene)-2-propyl-5H,6H,7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one involves multiple steps, starting from readily available precursors. The key steps typically include the formation of the thiadiazole ring, followed by the introduction of the imino and phenyl groups. The reaction conditions often involve the use of specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to minimize costs and maximize efficiency. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
(6Z)-5-Imino-6-({4-[2-(3-Methylphenoxy)ethoxy]phenyl}methylidene)-2-propyl-5H,6H,7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be carried out to modify the imino group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pH to ensure selective reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups to the phenyl ring.
Scientific Research Applications
(6Z)-5-Imino-6-({4-[2-(3-Methylphenoxy)ethoxy]phenyl}methylidene)-2-propyl-5H,6H,7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of (6Z)-5-Imino-6-({4-[2-(3-Methylphenoxy)ethoxy]phenyl}methylidene)-2-propyl-5H,6H,7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in the compound’s biological effects. The pathways involved can vary depending on the specific application, but they often include modulation of signaling pathways and inhibition of key enzymes.
Comparison with Similar Compounds
Similar Compounds
(6Z)-5-Imino-6-({4-[2-(3-Methylphenoxy)ethoxy]phenyl}methylidene)-2-propyl-5H,6H,7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one: Unique due to its specific combination of functional groups.
Other Thiadiazolopyrimidines: Share the thiadiazole and pyrimidine rings but differ in substituents.
Phenoxyethoxy Derivatives: Similar in having phenoxy and ethoxy groups but differ in the core structure.
Uniqueness
The uniqueness of (6Z)-5-Imino-6-({4-[2-(3-Methylphenoxy)ethoxy]phenyl}methylidene)-2-propyl-5H,6H,7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C24H24N4O3S |
---|---|
Molecular Weight |
448.5 g/mol |
IUPAC Name |
(6Z)-5-imino-6-[[4-[2-(3-methylphenoxy)ethoxy]phenyl]methylidene]-2-propyl-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one |
InChI |
InChI=1S/C24H24N4O3S/c1-3-5-21-27-28-22(25)20(23(29)26-24(28)32-21)15-17-8-10-18(11-9-17)30-12-13-31-19-7-4-6-16(2)14-19/h4,6-11,14-15,25H,3,5,12-13H2,1-2H3/b20-15-,25-22? |
InChI Key |
QHBGXXFYMXTNOE-JRCZNVDKSA-N |
Isomeric SMILES |
CCCC1=NN2C(=N)/C(=C/C3=CC=C(C=C3)OCCOC4=CC=CC(=C4)C)/C(=O)N=C2S1 |
Canonical SMILES |
CCCC1=NN2C(=N)C(=CC3=CC=C(C=C3)OCCOC4=CC=CC(=C4)C)C(=O)N=C2S1 |
Origin of Product |
United States |
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